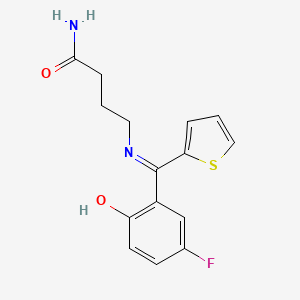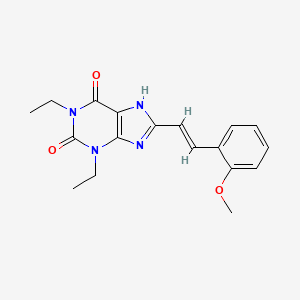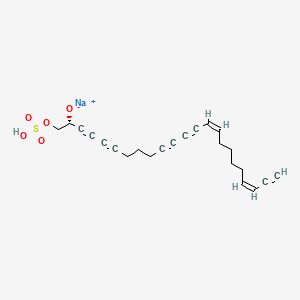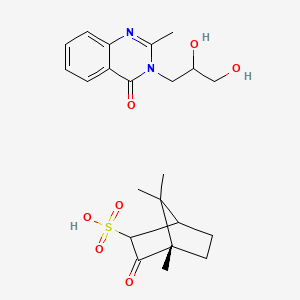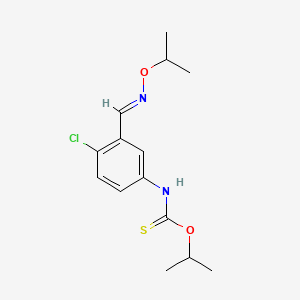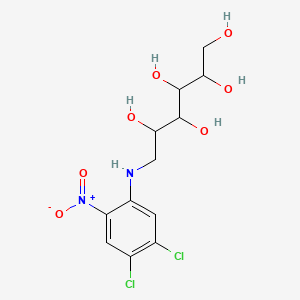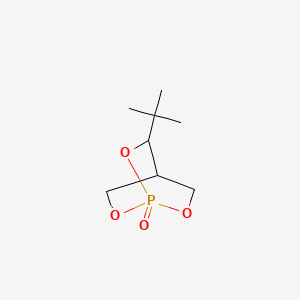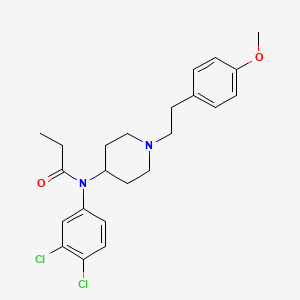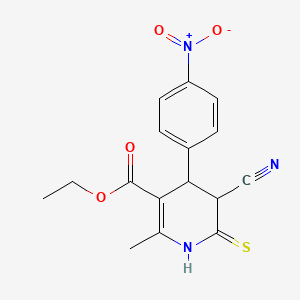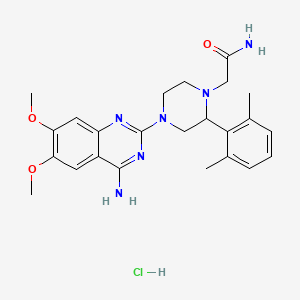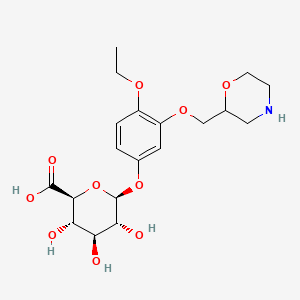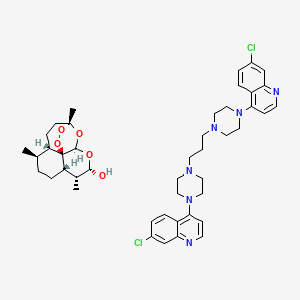
Duo-cotecxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroartemisinin is synthesized from artemisinin, which is extracted from the plant Artemisia annua. The process involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride in the presence of a solvent like ethanol . Piperaquine is synthesized through a multi-step process that involves the reaction of 4,7-dichloroquinoline with piperazine .
Industrial Production Methods
Industrial production of Duo-cotecxin involves the combination of dihydroartemisinin and piperaquine in specific ratios to form a fixed-dose combination. The active ingredients are mixed with excipients and compressed into tablets or formulated into oral suspensions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Dihydroartemisinin can undergo oxidation to form artemisinin.
Reduction: Artemisinin is reduced to dihydroartemisinin.
Substitution: Piperaquine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride is commonly used for the reduction of artemisinin to dihydroartemisinin.
Substitution: Piperazine is used in the synthesis of piperaquine.
Major Products
Oxidation: Artemisinin is the major product formed from the oxidation of dihydroartemisinin.
Reduction: Dihydroartemisinin is the major product formed from the reduction of artemisinin.
Substitution: Piperaquine is the major product formed from the substitution reactions involving 4,7-dichloroquinoline and piperazine.
Applications De Recherche Scientifique
Duo-cotecxin has been extensively studied for its efficacy in treating malaria. It has shown high efficacy in both in vitro and in vivo studies against Plasmodium falciparum . Additionally, it is used in clinical trials to evaluate its effectiveness in preventing malaria in pregnant women and children . The combination of dihydroartemisinin and piperaquine is also being explored for its potential use in other parasitic infections .
Mécanisme D'action
Dihydroartemisinin primarily interferes with the membrane structures of trophozoites, leading to cytoplasmic vacuolization and autophagocytosis . Piperaquine interferes with the physiological function of the food vacuole membrane of the parasites, leading to their autophagocytosis . The combination of these two mechanisms results in a synergistic effect, making Duo-cotecxin highly effective against malaria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An older antimalarial drug that has seen reduced efficacy due to widespread resistance.
Amodiaquine: Another 4-aminoquinoline compound used in combination therapies.
Artesunate: A derivative of artemisinin, similar to dihydroartemisinin, used in combination therapies.
Uniqueness
Duo-cotecxin’s uniqueness lies in its combination of dihydroartemisinin and piperaquine, which provides a dual mechanism of action that enhances its efficacy against resistant strains of Plasmodium falciparum . Unlike chloroquine and amodiaquine, which have seen reduced efficacy due to resistance, this compound remains effective in many regions where resistance to other antimalarials is prevalent .
Propriétés
Numéro CAS |
850407-45-3 |
|---|---|
Formule moléculaire |
C44H56Cl2N6O5 |
Poids moléculaire |
819.9 g/mol |
Nom IUPAC |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1 |
Clé InChI |
VHBABGAFHUKREU-ICKLFXEKSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
SMILES canonique |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


